molecular formula C18H16FN3O2 B7719932 2-fluoro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide

2-fluoro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide

Cat. No. B7719932
M. Wt: 325.3 g/mol
InChI Key: XOMDKBHLQYSPAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
Studies have shown that 2-fluoro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide can induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been found to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-fluoro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide in lab experiments is its potential as an anticancer agent. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 2-fluoro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide. One direction is to further investigate its mechanism of action, which may lead to the development of more effective anticancer agents. Another direction is to study its potential applications in other fields, such as neurology and immunology. Additionally, more research is needed to determine the safety and efficacy of this compound in vivo.

Synthesis Methods

The synthesis of 2-fluoro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide involves the reaction of 2-fluorobenzoyl chloride with 3-(p-tolyl)-1,2,4-oxadiazol-5-amine in the presence of triethylamine. The resulting product is then treated with 1-(3-aminopropyl)piperazine to form the final compound.

Scientific Research Applications

2-fluoro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to have potential as an anticancer agent, with studies showing that it can induce apoptosis in cancer cells.

properties

IUPAC Name

2-fluoro-N-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c1-11-7-9-13(10-8-11)16-21-18(24-22-16)12(2)20-17(23)14-5-3-4-6-15(14)19/h3-10,12H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMDKBHLQYSPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C(C)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide

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